Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The compound likely participates in electronically divergent processes with a metal catalyst in Suzuki–Miyaura coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond-forming reaction . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, could be part of this process, affecting the transmetalation mechanisms .
Pharmacokinetics
It’s known that the stability of similar organoboron compounds can be affected by air and moisture .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and syntheses .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as air and moisture . These factors can affect the stability of organoboron compounds, which are often used in Suzuki–Miyaura coupling reactions .
Properties
IUPAC Name |
methyl 5-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-12-8-13(2)10-14(9-12)23-19(24)18-16(6-7-28-18)22-21(23)29-11-15-4-5-17(27-15)20(25)26-3/h4-5,8-10H,6-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKEOGJPRGTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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